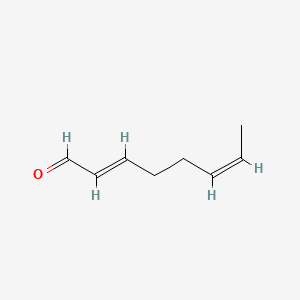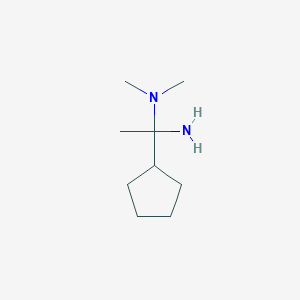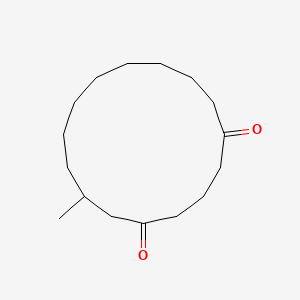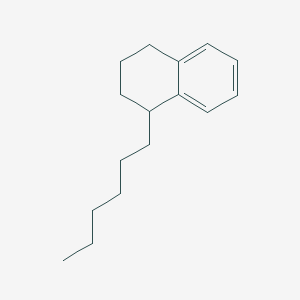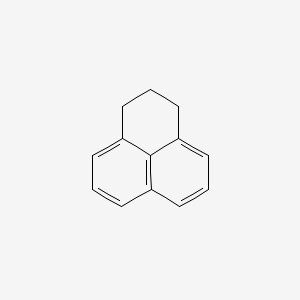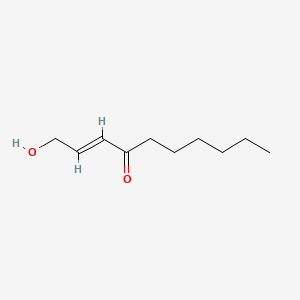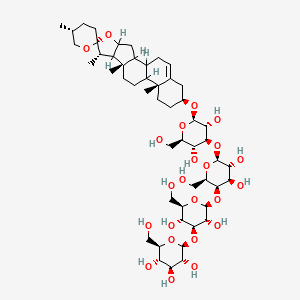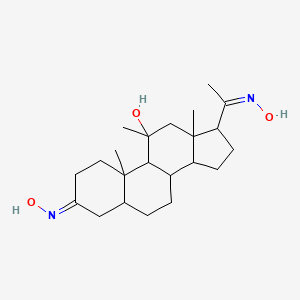
11-Hydroxy-11-methylpregnane-3,20-dione dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxy-11-methylpregnane-3,20-dione dioxime is a synthetic steroid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-11-methylpregnane-3,20-dione dioxime typically involves multiple steps, starting from a suitable steroid precursor. The key steps include the introduction of the hydroxy and methyl groups at the 11th position and the formation of the dioxime functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including batch and continuous flow processes, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxy-11-methylpregnane-3,20-dione dioxime undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
11-Hydroxy-11-methylpregnane-3,20-dione dioxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 11-Hydroxy-11-methylpregnane-3,20-dione dioxime involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
11-Hydroxyprogesterone: A naturally occurring steroid with similar structural features.
11-Methylprogesterone: Another synthetic steroid derivative with a methyl group at the 11th position.
11-Hydroxy-11-methylpregnane-3,20-dione: A closely related compound without the dioxime functional group.
Uniqueness
11-Hydroxy-11-methylpregnane-3,20-dione dioxime is unique due to the presence of both hydroxy and methyl groups at the 11th position and the dioxime functional group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2302-49-0 |
|---|---|
Molecular Formula |
C22H36N2O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(3E)-3-hydroxyimino-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,11,13-trimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-11-ol |
InChI |
InChI=1S/C22H36N2O3/c1-13(23-26)17-7-8-18-16-6-5-14-11-15(24-27)9-10-20(14,2)19(16)22(4,25)12-21(17,18)3/h14,16-19,25-27H,5-12H2,1-4H3/b23-13-,24-15+ |
InChI Key |
LTIHRQTXIOHGBO-CCVCAZHBSA-N |
Isomeric SMILES |
C/C(=N/O)/C1CCC2C1(CC(C3C2CCC4C3(CC/C(=N\O)/C4)C)(C)O)C |
Canonical SMILES |
CC(=NO)C1CCC2C1(CC(C3C2CCC4C3(CCC(=NO)C4)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)



